Pipequaline hydrochloride

概要

説明

It is classified as a nonbenzodiazepine anxiolytic due to its anxiolytic effects without significant sedative, amnestic, or anticonvulsant effects . This compound is a partial agonist of benzodiazepine receptors and has been studied for its potential therapeutic applications, although it was never marketed .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of PK-8165 hydrochloride involves the reaction of ethyl 2-phenylquinoline-4-carboxylate with ethyl N-benzoylpiperidyl-4-acetate in the presence of potassium tert-butylate in tetrahydrofuran (THF). This reaction produces 2-phenyl-4-(4-piperidylacetyl)quinone, which is then reduced with hydrazine at 180°C .

Industrial Production Methods:

化学反応の分析

反応の種類: PK-8165 塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化されてキノン誘導体を生成します。

還元: ヒドラジンを含む還元反応は、その合成に使用されます。

置換: キノリン環は、特に窒素と炭素の位置で置換反応を可能にします。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: ヒドラジンや水素化ホウ素ナトリウムなどの他の還元剤を使用できます。

置換: ハロアルカンやアシルクロリドなどの試薬は、置換反応に使用されます。

主な生成物: これらの反応から生成される主な生成物は、さまざまなキノリン誘導体であり、特定の用途に合わせてさらに改変できます。

4. 科学研究への応用

化学: ベンゾジアゼピン受容体との相互作用とキノリン誘導体の合成を研究するためのモデル化合物として役立ちます。

生物学: この化合物の不安解消特性は、不安関連経路と受容体メカニズムを研究するための貴重なツールとなります。

医学: 市販されていないものの、PK-8165 塩酸塩の不安解消効果は、不安障害の潜在的な治療用途として検討されてきました。

産業: この化合物のユニークな化学構造と特性により、新しい不安解消薬の開発と受容体-リガンド相互作用の研究に適しています .

科学的研究の応用

Chemical and Pharmacological Properties

Chemical Structure and Classification:

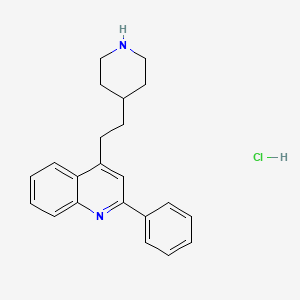

- IUPAC Name: 2-phenyl-4-(2-piperidin-4-ylethyl)quinoline hydrochloride

- CAS Number: 80221-58-5

- Molecular Formula: C22H25ClN2

- Molecular Weight: 352.90 g/mol

Pipequaline hydrochloride is classified as a non-benzodiazepine anxiolytic due to its unique pharmacological profile that offers anxiolytic effects without significant sedative or anticonvulsant properties. It acts primarily as a partial agonist at GABA A receptors , which are crucial for inhibitory neurotransmission in the brain .

Neuroscience and Behavioral Studies

This compound is extensively used in animal models to study:

- Anxiolytic Effects: Its ability to reduce anxiety without sedation makes it a valuable tool for understanding anxiety disorders. Studies have shown that it produces dose-dependent decreases in motor activity and anxiety-like behaviors in rats .

Pharmacological Research

The compound serves as a model for:

- Benzodiazepine Receptor Interactions: It is utilized to explore the nuances of receptor-ligand interactions within the benzodiazepine family, providing insight into the development of new anxiolytic drugs .

Comparative Studies

Pipequaline has been compared with other anxiolytics, highlighting its unique properties:

| Compound Name | Class | Anxiolytic Activity | Sedative Effects | Unique Features |

|---|---|---|---|---|

| This compound | Nonbenzodiazepine | Yes | Minimal | Unique quinoline structure |

| Diazepam | Benzodiazepine | Yes | Significant | Well-established clinical use |

| Buspirone | Azapirone | Yes | Minimal | Serotonin receptor agonist |

| Clonazepam | Benzodiazepine | Yes | Significant | Long half-life; anticonvulsant effects |

| Zolpidem | Nonbenzodiazepine | Yes | Significant | Primarily used for insomnia |

This table illustrates how pipequaline's unique structure contributes to its distinct pharmacological profile compared to traditional anxiolytics.

Case Studies and Experimental Findings

Several studies have documented the effects of pipequaline on neuronal activity:

- Electrophysiological Studies: Research indicates that pipequaline can suppress neuronal activation induced by kainate, glutamate, and acetylcholine, demonstrating its potential in modulating excitatory neurotransmission .

- Microiontophoretic Applications: In vivo studies show that microiontophoretic applications of pipequaline can reduce activation in hippocampal pyramidal neurons, suggesting its utility in studying synaptic transmission and plasticity .

作用機序

PK-8165 塩酸塩は、ベンゾジアゼピン受容体、特にγ-アミノ酪酸(GABA)受容体を部分アゴニストとして作用します。 これらの受容体に結合することにより、GABAの抑制効果を調節し、顕著な鎮静作用や抗痙攣作用なしに不安解消効果をもたらします . この化合物のベンゾジアゼピン受容体との相互作用は、カイネート、グルタミン酸、アセチルコリンによる神経細胞の活性化を部分的に抑制します .

類似化合物:

PK-9084: 同様の受容体相互作用を示す別のフェニルキノリン誘導体。

PK-11195: 不安解消特性を持つイソキノリン化合物。

Ro5 4864: 独特の薬理学的プロファイルを持つ非定型ベンゾジアゼピン.

独自性: PK-8165 塩酸塩は、ベンゾジアゼピン受容体に対する部分アゴニスト活性により、顕著な鎮静作用や抗痙攣作用なしに不安解消効果を示すという点でユニークです。 これは、多くの場合、より広範な効果を持つ従来のベンゾジアゼピンとは異なるものです .

類似化合物との比較

PK-9084: Another phenylquinoline derivative with similar receptor interactions.

PK-11195: An isoquinoline compound with anxiolytic properties.

Ro5 4864: An atypical benzodiazepine with distinct pharmacological profiles.

Uniqueness: PK-8165 hydrochloride is unique due to its partial agonist activity at benzodiazepine receptors, providing anxiolytic effects without significant sedation or anticonvulsant properties. This distinguishes it from traditional benzodiazepines, which often have broader effects .

生物活性

Pipequaline hydrochloride, also known as PK-8165, is a compound that has garnered interest due to its unique pharmacological properties as a partial agonist of benzodiazepine receptors. This article delves into the biological activity of this compound, summarizing its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C22H25ClN2

- Molecular Weight : 352.90 g/mol

- CAS Number : 80221-58-5

- Chemical Structure : Pipequaline is characterized by its quinoline derivative structure, which is distinct from traditional benzodiazepines.

Pipequaline acts primarily as a partial agonist at the benzodiazepine binding site on the GABA receptor. This mechanism allows it to exert anxiolytic effects while minimizing sedative and anticonvulsant properties, differentiating it from classical benzodiazepines:

- Anxiolytic Activity : Studies indicate that Pipequaline effectively reduces anxiety without significant sedation. This is particularly relevant in contexts where sedation is undesirable.

- Electrophysiological Effects : Research shows that Pipequaline can modulate neuronal activity in the hippocampus, influencing responses to neurotransmitters like kainate and glutamate .

Biological Activity Summary

The following table summarizes key findings regarding the biological activity of this compound:

Case Study 1: Unusual Drug Screening Results

In a clinical case involving a 27-year-old male found unconscious, urine drug screenings initially returned negative results. However, upon further investigation, the patient exhibited symptoms consistent with benzodiazepine use despite negative screenings for common substances. This case highlights the potential for Pipequaline to be overlooked in standard drug tests due to its unique profile .

Case Study 2: Electrophysiological Analysis

A study conducted on rats demonstrated that intravenous administration of Pipequaline resulted in a partial suppression of neuronal activation caused by kainate and glutamate. This suggests that Pipequaline not only interacts with GABA receptors but also influences other neurotransmitter systems, indicating a complex pharmacodynamic profile .

Research Findings

Recent studies have provided insights into the pharmacological profile of Pipequaline:

- Electrophysiological Studies : Research indicates that Pipequaline can potentiate the effects of traditional benzodiazepines at low doses while suppressing their effects at higher doses, suggesting a nuanced interaction with the GABAergic system .

- Behavioral Studies : Animal models have shown that Pipequaline can effectively reduce anxiety-related behaviors without inducing sedation or cognitive impairment, making it a candidate for further exploration in therapeutic contexts .

- Potential Applications : Although never marketed for clinical use, Pipequaline's unique anxiolytic profile positions it as a subject of interest for future research into non-sedative anxiolytics .

特性

IUPAC Name |

2-phenyl-4-(2-piperidin-4-ylethyl)quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2.ClH/c1-2-6-18(7-3-1)22-16-19(11-10-17-12-14-23-15-13-17)20-8-4-5-9-21(20)24-22;/h1-9,16-17,23H,10-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEMPGHGMSUJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00230168 | |

| Record name | Quinoline, 2-phenyl-4-(2-(4-piperidinyl)ethyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80221-58-5 | |

| Record name | Pipequaline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080221585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 2-phenyl-4-(2-(4-piperidinyl)ethyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPEQUALINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q81XB10I9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。